3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid, also known as IBPPA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in the treatment of various inflammatory conditions.
Wirkmechanismus
The mechanism of action of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the inhibition of COX-2 and nitric oxide synthase (NOS) enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. NOS is responsible for the production of nitric oxide, which is involved in inflammation and vasodilation. By inhibiting these enzymes, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its chemical and pharmacological properties. It is also relatively easy to synthesize and purify. However, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has some limitations for lab experiments. It is a relatively large and complex molecule, which may make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the investigation of the anti-inflammatory and analgesic effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in human clinical trials. Additionally, the use of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in combination with other anti-inflammatory drugs or therapies may be explored. Finally, the investigation of the potential side effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid and its metabolites is an important area of future research.
Synthesemethoden
The synthesis of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the reaction between 4-isobutoxybenzoic acid and phenylalanine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which results in the formation of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been extensively studied in the field of medicinal chemistry due to its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to inhibit the production of nitric oxide, which is another mediator of inflammation.
Eigenschaften
IUPAC Name |
3-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(2)13-25-17-10-8-16(9-11-17)20(24)21-18(12-19(22)23)15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLLSEZJXZVABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.